molecular formula C22H21N3O5S2 B2884591 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 391876-79-2

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2884591
M. Wt: 471.55
InChI Key: JNUXMVNBERRABI-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide, also known as Compound X, is a novel chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Polymer Applications

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide is a key component in the synthesis of novel polyimides. These polyimides are synthesized using a variety of processes, such as a two-step procedure involving polyamic acids or a one-pot procedure involving cyclodehydration. The resulting polyimides display high thermal stability and solubility in organic solvents, and can form yellow, transparent, tough, and flexible films, making them suitable for various industrial applications (Imai, Maldar, & Kakimoto, 1984).

Applications in Medicinal Chemistry

  • This compound has been used in the synthesis of quinazoline derivatives for their potential as diuretic and antihypertensive agents. The derivatives exhibited significant activity in rat models, indicating their potential for therapeutic applications in hypertension and related disorders (Rahman et al., 2014).
  • It plays a role in the synthesis of 1,4-Naphthoquinone derivatives, which have shown potent cytotoxic activity against various human cancer cell lines. These derivatives induce apoptosis and cell cycle arrest, making them promising candidates for cancer therapy (Ravichandiran et al., 2019).

Chemical Synthesis and Analysis

  • The compound is involved in the synthesis of tetrahydroisoquinoline and its derivatives, which have applications in chemical analysis and synthesis. These derivatives are used as building blocks in the synthesis of complex organic molecules (Redda, Gangapuram, & Ardley, 2010).
  • It is also used in the synthesis of novel fluorescent probes for detecting reducing agents like 1, 4-dithiothreitol. These probes have applications in biology, biochemistry, and biomedicine for the detection and analysis of various biochemical substances (Sun et al., 2018).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c23-31(27,28)20-11-7-19(8-12-20)24-22(26)17-5-9-21(10-6-17)32(29,30)25-14-13-16-3-1-2-4-18(16)15-25/h1-12H,13-15H2,(H,24,26)(H2,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUXMVNBERRABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

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